Tetramethylrhodamine thiocyanate

描述

Xanthene Core Structure and Substitution Patterns

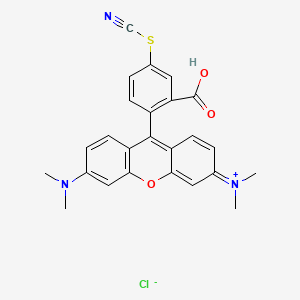

Tetramethylrhodamine thiocyanate is constructed upon a planar aromatic xanthene core, which serves as the fundamental chromophoric unit responsible for its distinctive optical properties. The molecular formula C₂₅H₂₂ClN₃O₃S reflects a complex structure incorporating multiple functional groups that collectively determine the compound's chemical and photophysical characteristics. The xanthene scaffold features a tricyclic system consisting of two benzene rings connected through an oxygen atom, with the central ring containing the critical substitution sites that modulate fluorescence behavior.

The substitution pattern of this compound involves strategic placement of dimethylamino groups at positions 3 and 6 of the xanthene moiety, which contribute significantly to the electron-donating capacity of the system. These dimethylamino substituents play a crucial role in determining the electronic properties of the molecule, particularly in relation to charge transfer processes that occur during photoexcitation. The presence of these electron-rich nitrogen centers creates a push-pull electronic structure that facilitates intramolecular charge redistribution upon light absorption.

The pendant phenyl ring attached to the xanthene core carries both a carboxylic acid group and a thiocyanate functionality, with the latter representing the reactive site for bioconjugation applications. The thiocyanate group, positioned either at the 5- or 6-position of the benzene ring depending on the isomeric form, provides the electrophilic character necessary for nucleophilic attack by primary amines under mild reaction conditions. This structural arrangement ensures that the reactive functionality is sufficiently distant from the chromophoric center to minimize interference with the optical properties while maintaining chemical accessibility for conjugation reactions.

The molecular weight of this compound is approximately 479.98 g/mol, reflecting the substantial size of this fluorescent molecule. The compound exists as an organic chloride salt, with the chloride anion serving to balance the positive charge that develops on the xanthene nitrogen atoms under physiological conditions. This ionic character contributes to the compound's solubility properties and its behavior in aqueous environments, which is particularly relevant for biological applications.

| Structural Feature | Description | Position | Functional Role |

|---|---|---|---|

| Xanthene Core | Tricyclic aromatic system | Central framework | Primary chromophore |

| Dimethylamino Groups | N(CH₃)₂ substituents | Positions 3,6 | Electron donation |

| Carboxylic Acid | COOH functionality | Pendant ring | Ionization control |

| Thiocyanate Group | SCN functionality | Position 5 or 6 | Bioconjugation site |

| Chloride Counterion | Cl⁻ anion | Associated with cation | Charge balance |

5-Isothiocyanate vs. 6-Isothiocyanate Isomerism

The structural complexity of this compound is further enhanced by the existence of two distinct isomeric forms, designated as the 5-isothiocyanate and 6-isothiocyanate variants. This positional isomerism arises from the placement of the reactive thiocyanate group on different carbon atoms of the pendant benzene ring, creating molecules with subtly different chemical properties while maintaining essentially identical spectroscopic characteristics. The 5-isothiocyanate form, also referenced as isomer I, features the thiocyanate functionality at the 5-position of the bottom benzene ring, whereas the 6-isothiocyanate variant places this group at the 6-position.

Commercial preparations of this compound typically contain a mixture of both isomeric forms, reflecting the synthetic methodology employed in their preparation. The properties of these isomers are essentially indistinguishable in terms of excitation and emission spectra, making separation unnecessary for most protein labeling applications. However, specific applications requiring high-resolution separation techniques, such as DNA sequencing or capillary electrophoresis, may benefit from the use of purified single isomers to achieve optimal performance.

The spectroscopic equivalence of the two isomers stems from the minimal electronic perturbation caused by the positional difference of the thiocyanate group. Both isomers exhibit excitation maxima at approximately 544 nanometers and emission maxima at 570-572 nanometers when measured in methanol. This spectral similarity ensures that the choice between isomers or isomeric mixtures does not significantly impact the optical properties of labeled biomolecules, providing flexibility in experimental design and reagent selection.

The synthetic accessibility of both isomers varies slightly, with the 5-isothiocyanate form being somewhat more readily obtainable through direct synthetic routes. The 6-isothiocyanate variant requires alternative synthetic strategies but can be produced with comparable purity and yield. The availability of both pure isomers as well as isomeric mixtures provides researchers with options tailored to specific experimental requirements and cost considerations.

Reactivity differences between the isomers are minimal, with both forms demonstrating equivalent capacity for bioconjugation with primary amine-containing biomolecules. The slightly different steric environments around the thiocyanate groups do not significantly affect the kinetics or efficiency of conjugation reactions under standard conditions. This functional equivalence further supports the widespread use of isomeric mixtures in routine labeling applications while reserving pure isomers for specialized techniques requiring maximum reproducibility.

| Isomer Type | Position | CAS Number | Molecular Weight | Spectral Properties |

|---|---|---|---|---|

| 5-Isothiocyanate | Position 5 | 80724-19-2 | 479.98 g/mol | λEx/λEm: 544/572 nm |

| 6-Isothiocyanate | Position 6 | 80724-20-5 | 479.98 g/mol | λEx/λEm: 544/572 nm |

| Mixed Isomers | Positions 5,6 | 95197-95-8 | 479.98 g/mol | λEx/λEm: 544/572 nm |

Computational Modeling of Twisted Intramolecular Charge Transfer State Formation

Advanced computational modeling techniques have provided profound insights into the excited-state dynamics of this compound, particularly regarding the formation of twisted intramolecular charge transfer states that significantly influence the compound's photophysical behavior. Time-dependent density functional theory calculations have revealed the complex interplay between molecular geometry and electronic structure that governs fluorescence quantum yields and photostability in rhodamine-based systems.

The twisted intramolecular charge transfer process involves rotation about the carbon-nitrogen bonds connecting the dimethylamino groups to the xanthene core, leading to the formation of a charge-separated state in the excited configuration. Computational analysis using CAM-B3LYP 6-31G+(d,p) level calculations, which include long-range correction suitable for charge transfer molecules, has demonstrated that tetramethylrhodamine derivatives exhibit distinct energy profiles as a function of the dihedral angle governing this rotation. In the ground state, the molecule adopts a planar conformation that maximizes orbital overlap and conjugation efficiency.

Upon photoexcitation, the molecule can access two distinct pathways: maintenance of the planar geometry leading to efficient fluorescence emission from the locally excited state, or rotation about the carbon-nitrogen bond to form the twisted intramolecular charge transfer state. The energy barrier for this rotation process is approximately 0.26 electron volts for tetramethylrhodamine derivatives, which is sufficiently low to allow significant population of the twisted state under ambient conditions. The twisted configuration exhibits drastically reduced oscillator strength for the transition back to the ground state, resulting in predominantly non-radiative decay and consequent fluorescence quenching.

The relative stability of the twisted intramolecular charge transfer state compared to the locally excited state plays a crucial role in determining the overall fluorescence quantum yield of the system. Computational modeling has shown that structural modifications to the xanthene framework can significantly alter this energy balance, providing a rational basis for designing rhodamine derivatives with tailored photophysical properties. For this compound, the presence of the thiocyanate substituent introduces additional electronic effects that can influence the propensity for twisted state formation.

Environmental factors such as solvent viscosity and polarity dramatically affect the twisted intramolecular charge transfer process, as confirmed by both computational predictions and experimental observations. High-viscosity solvents impede the rotational motion required for twisted state formation, leading to enhanced fluorescence quantum yields through suppression of non-radiative decay pathways. Similarly, polar solvents stabilize the charge-separated twisted state, promoting its formation and reducing fluorescence efficiency in such environments.

| Computational Parameter | Ground State | Locally Excited State | Twisted Charge Transfer State |

|---|---|---|---|

| Optimal Dihedral Angle | 0°, 180° | 0°, 180° | ~90° |

| Rotational Barrier | N/A | +0.26 eV | N/A |

| Oscillator Strength | N/A | 0.9 | <0.1 |

| Decay Pathway | N/A | Radiative | Non-radiative |

| Solvent Sensitivity | Low | Moderate | High |

属性

CAS 编号 |

4158-89-8 |

|---|---|

分子式 |

C25H22ClN3O3S |

分子量 |

480 g/mol |

IUPAC 名称 |

[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H21N3O3S.ClH/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30;/h5-13H,1-4H3;1H |

InChI 键 |

JGVWCANSWKRBCS-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |

规范 SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |

其他CAS编号 |

4158-89-8 |

同义词 |

Methanaminium, N-(9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methyl-, chloride rhodamine tetramethylisothiocyanate tetramethylrhodamine isothiocyanate TRITC |

产品来源 |

United States |

相似化合物的比较

TRITC

Ammonium Thiocyanate

- Function : Chaotropic agent in biochemistry (e.g., disrupting protein interactions) .

- Biological Impact : Inhibits sodium-iodide symporter (NIS), reducing iodide uptake in thyroid cells; linked to goitrogenic effects at high concentrations .

- Research Use : Quantifying antibody avidity via ammonium thiocyanate elution assays .

Methyl Thiocyanate

- Function : Intermediate in organic synthesis.

- Biological Impact: Limited data, but structurally simpler thiocyanates may release toxic cyanide under metabolic conditions.

- Research Use : Rare in modern biomedicine; primarily used in chemical manufacturing .

Stability and Reactivity

- TRITC : Stable under recommended storage but degrades in presence of strong oxidizers .

- Ammonium Thiocyanate : Hygroscopic; decomposes upon heating to release toxic gases (NH3, HCN) .

- Methyl Thiocyanate : Volatile liquid; reacts vigorously with oxidizing agents .

Key Research Findings

TRITC in Immunology: Used to label anti-CD3E antibodies for TCR complex studies, enabling visualization of T-cell activation .

Ammonium Thiocyanate in Avidity Testing : Linear correlation (r = -0.88) between NH4SCN concentration and antibody avidity reduction, critical for vaccine efficacy assessments .

Thyroid Disruption by Thiocyanates : NH4SCN and CH3SCN impair iodide uptake, but NH4SCN is more prevalent in environmental exposure studies .

常见问题

Q. What are the recommended laboratory handling and storage protocols for Tetramethylrhodamine thiocyanate to ensure stability?

- Methodological Guidance :

this compound should be stored in a cool, dry environment, protected from strong oxidizers due to incompatibility risks . While specific decomposition temperatures are not reported, stability under recommended storage conditions is confirmed . Use personal protective equipment (PPE) such as gloves and eye protection during handling. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult medical personnel . For disposal, dissolve small quantities in compatible solvents and incinerate in a controlled chemical waste facility to avoid explosive hazards .

Q. How can researchers optimize the conjugation of this compound to amine-containing biomolecules?

- Methodological Guidance :

Conjugation typically involves nucleophilic attack by primary amines (e.g., lysine residues) on the isothiocyanate group. Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to minimize hydrolysis. Maintain a pH of 8.5–9.5 with carbonate/bicarbonate buffers to enhance reaction efficiency. Purify conjugates via size-exclusion chromatography to remove unreacted dye. Monitor reaction progress using thin-layer chromatography (TLC) or mass spectrometry, as demonstrated in analogous thiocyanate coupling reactions .

Advanced Research Questions

Q. How can discrepancies in fluorescence intensity data for this compound be resolved under varying experimental conditions?

- Methodological Guidance :

Fluorescence variability may arise from pH-dependent quantum yields or aggregation. Calibrate instrumentation using standard curves at pH 7–9, where emission maxima are stable (~571 nm) . For intracellular studies, account for environmental quenching by comparing in vitro and in situ measurements. Use confocal microscopy with controlled excitation wavelengths (e.g., 550 nm) to minimize photobleaching . Normalize data against internal controls (e.g., TRITC-dextran) to isolate compound-specific effects .

Q. What advanced spectroscopic techniques are suitable for characterizing the binding modes of this compound in coordination complexes?

- Methodological Guidance :

Fourier-transform infrared (FT-IR) spectroscopy can differentiate thiocyanate bonding modes (M-NCS vs. M-SCN) by analyzing C-N and C-S stretching frequencies (2050–2100 cm⁻¹ and 700–750 cm⁻¹, respectively) . For dynamic systems, employ stopped-flow techniques coupled with global data analysis (e.g., ReactLab Equilibria) to resolve kinetic instability and calculate equilibrium constants. This approach has been validated for iron(III)-thiocyanate complexes and can be adapted for rhodamine derivatives .

Q. How should researchers address the lack of toxicological and ecotoxicological data for this compound in long-term studies?

- Methodological Guidance :

Conduct preliminary acute toxicity assays using in vitro models (e.g., HEK293 cells) to establish IC₅₀ values. For environmental risk assessment, apply the "read-across" principle using data from structurally similar fluorophores (e.g., TAMRA amine). Monitor biodegradation via OECD 301B guidelines, and assess bioaccumulation potential using octanol-water partition coefficients (log P) estimated via HPLC retention time correlations .

Q. What strategies can mitigate photodegradation artifacts in time-lapse imaging studies using this compound?

- Methodological Guidance :

Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species (ROS) generation. Limit excitation light intensity and exposure time through programmable shutters. Validate photostability via control experiments with inert fluorescent markers. For quantitative analysis, apply correction algorithms for photobleaching rates, as described for TMRE (tetramethylrhodamine ethyl ester) in mitochondrial studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。